molecular formula C15H11F3N2O4 B5715558 4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5715558
M. Wt: 340.25 g/mol
InChI Key: XUABTORAOZGXAD-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of methoxy, nitro, and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with 2-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling processes are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products Formed

    Reduction: 4-methoxy-3-amino-N-[2-(trifluoromethyl)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-carboxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide: Similar structure but with the trifluoromethyl group at a different position.

    3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide: Lacks the methoxy group.

    4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide: Lacks the nitro group.

Uniqueness

4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of methoxy, nitro, and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O4/c1-24-13-7-6-9(8-12(13)20(22)23)14(21)19-11-5-3-2-4-10(11)15(16,17)18/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUABTORAOZGXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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